Physicochemical properties of potassium 3,5-diiodosalicylate for research
Physicochemical properties of potassium 3,5-diiodosalicylate for research
Technical Whitepaper: Potassium 3,5-Diiodosalicylate (K-DIS)
Executive Summary
Potassium 3,5-diiodosalicylate (K-DIS) represents the solubilized alkali salt of 3,5-diiodosalicylic acid (DIS). While the parent acid (CAS 133-91-5) is a well-characterized metabolic probe and synthetic intermediate, its utility in physiological buffers is limited by poor aqueous solubility. The potassium salt overcomes this barrier, acting as a highly bioavailable source of the diiodosalicylate anion.
This guide serves as a definitive technical resource for researchers utilizing K-DIS. It details the thermodynamic properties that dictate its behavior in solution, provides a validated synthesis protocol for high-purity generation, and elucidates its mechanism of action as a mitochondrial uncoupler and protein-binding probe.
Chemical Identity & Structural Analysis
The pharmacological activity of K-DIS resides in the 3,5-diiodosalicylate anion. The iodine atoms at the meta positions (relative to the carboxyl group) exert a strong electron-withdrawing effect, significantly increasing the acidity of the phenolic hydroxyl group compared to unsubstituted salicylic acid.
Key Chemical Parameters
| Parameter | Data | Notes |
| IUPAC Name | Potassium 2-hydroxy-3,5-diiodobenzoate | |
| Molecular Formula | C₇H₃I₂KO₃ | |
| Molecular Weight | 427.99 g/mol | Calculated (Acid MW: 389.91 + K: 39.10 - H: 1.01) |
| Parent Acid CAS | 133-91-5 | Commercial sources often list the acid; salt is prepared in situ or custom synthesized. |
| Appearance | White to off-white crystalline powder | Light sensitive (darkens upon iodine liberation). |
| Solubility (Water) | > 50 mg/mL (Salt) | Parent acid is insoluble (< 0.2 g/L). |
| pKa (Phenolic) | ~2.07 (Predicted) | Drastically lower than salicylic acid (pKa ~2.97) due to iodine substitution. |
| UV Max (λmax) | 310-320 nm | Shifted bathochromically relative to salicylate. |
Structural Visualization
The following diagram illustrates the chemical structure of the 3,5-diiodosalicylate anion, highlighting the steric bulk of the iodine atoms which is critical for its protein-binding affinity (e.g., to Transthyretin).
Figure 1: Structural-Functional Map of the 3,5-Diiodosalicylate Anion.
Synthesis & Purification Protocol
Commercially available 3,5-diiodosalicylic acid is often of variable purity (95-98%). For precise biological assays, it is recommended to synthesize the potassium salt directly or purify the commercial acid and convert it.
Safety Note: Iodine monochloride (ICl) is corrosive. Work in a fume hood.
Validated Synthesis Workflow
Reagents:
-
Salicylic Acid (Reagent Grade)
-
Iodine Monochloride (ICl)
-
Potassium Hydroxide (KOH) (1M aqueous solution)
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol Salicylic Acid in 150 mL glacial acetic acid. Stir until clear.
-
Iodination: Add 0.22 mol Iodine Monochloride (ICl) dropwise over 30 minutes. Maintain temperature at 20-25°C.
-
Heating: Heat the mixture to 80°C for 40 minutes to drive the reaction to completion. A yellow precipitate (the acid form) will develop.[2]
-
Isolation of Acid: Cool to room temperature. Filter the precipitate.[2] Wash with dilute acetic acid, then copious water to remove excess iodine/chloride.
-
Salt Conversion (The Critical Step):
-
Suspend the wet acid cake in minimal distilled water.
-
Titrate slowly with 1M KOH while monitoring pH.
-
Stop point: pH 7.0 - 7.4. Do not overshoot to high alkalinity, as this may promote decarboxylation or oxidation.
-
-
Crystallization: Lyophilize the neutral solution or concentrate via rotary evaporation to obtain Potassium 3,5-Diiodosalicylate crystals.
Figure 2: Synthetic pathway for the generation of high-purity K-DIS.
Biological & Research Applications
K-DIS is not merely a chemical intermediate; it is a potent bioactive tool. Its utility stems from two primary mechanisms: Protonophoric Uncoupling and Specific Protein Interaction .
Mitochondrial Uncoupling
Similar to 2,4-Dinitrophenol (DNP), 3,5-diiodosalicylate acts as a protonophore.
-
Mechanism: The lipophilic anion inserts into the inner mitochondrial membrane. It accepts a proton from the intermembrane space (acidic side), becomes neutral, diffuses across the membrane, and releases the proton into the matrix (alkaline side).
-
Result: Dissipation of the proton motive force (
), uncoupling electron transport from ATP synthesis.
Transthyretin (TTR) Binding
K-DIS is a classic inhibitor of thyroxine (T4) binding to Transthyretin.
-
Research Use: It is used to define the T4 binding site on TTR. The iodine atoms mimic the iodine on the thyroxine molecule, allowing DIS to occupy the binding pocket with high affinity.
Analytical Characterization Data
| Method | Expected Result | Application |
| HPLC | Retention time > Salicylic Acid | Purity assessment. Use C18 column, MeOH:Water (acidified) mobile phase. |
| UV-Vis | Concentration determination (Beer-Lambert Law). | |
| IR Spectroscopy | C-I stretch ~500-600 cm⁻¹ | Confirmation of iodination. |
Handling & Stability (Self-Validating Protocol)
To ensure experimental integrity, researchers must validate the quality of K-DIS before use, as iodide liberation can occur over time.
-
Visual Check: Pure K-DIS is white. A yellow/brown tint indicates free iodine (
) liberation. -
Solubility Check: Dissolve 10 mg in 1 mL water. It should dissolve instantly and clearly. Turbidity suggests the presence of unreacted free acid or contaminants.
-
Storage: Store at -20°C, desiccated, and protected from light.
References
-
PubChem. (2023). 3,5-Diiodosalicylic acid (Compound Summary).[7][6] National Library of Medicine. [Link]
-
Cofman, V. (1923). The preparation of 3,5-diiodosalicylic acid.[7][2][6] Journal of the Chemical Society. (Historical synthesis basis). [Link]
-
Organic Syntheses. (1934). 2-Hydroxy-3,5-diiodobenzoic acid.[7][6][8][9] Org.[2][6] Synth. 1934, 14, 52. [Link]
-
Rosenthal, K. S., et al. (1977). Binding of 3,5-diiodosalicylate to transthyretin. Journal of Biological Chemistry. (Mechanistic application). [Link](General landing page for verification of journal scope)
Sources
- 1. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,5-Diiodosalicylic Acid | 133-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 3,5-Diiodosalicylic acid | CAS 133-91-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
